molecular formula C10H10ClNOS B3511476 4-chloro-2-propoxy-1,3-benzothiazole

4-chloro-2-propoxy-1,3-benzothiazole

Cat. No.: B3511476
M. Wt: 227.71 g/mol
InChI Key: RXNZNQJFYZKBNO-UHFFFAOYSA-N
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Description

Benzothiazole is a heterocyclic compound; it’s part of many pharmaceuticals and organic compounds . The compound you’re asking about, “4-chloro-2-propoxy-1,3-benzothiazole”, would be a benzothiazole derivative with a chlorine atom at the 4th position and a propoxy group at the 2nd position .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a benzothiazole core with a chlorine atom substituted at the 4th position and a propoxy (propyl ether) group at the 2nd position .


Chemical Reactions Analysis

Benzothiazole derivatives can participate in a variety of chemical reactions. For instance, they can undergo Suzuki–Miyaura coupling, a type of cross-coupling reaction used to form carbon-carbon bonds .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Benzothiazole derivatives, in general, have properties that make them useful in a variety of applications, from pharmaceuticals to materials science .

Mechanism of Action

The mechanism of action of benzothiazole derivatives can vary greatly depending on their specific structure and the context in which they’re used. For instance, some benzothiazole derivatives have shown antibacterial activity by inhibiting various enzymes .

Future Directions

The study of benzothiazole derivatives is an active area of research, with potential applications in pharmaceuticals, organic synthesis, and materials science . Future research may lead to the development of new synthesis methods, novel applications, and a better understanding of these compounds’ properties and mechanisms of action.

Properties

IUPAC Name

4-chloro-2-propoxy-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNOS/c1-2-6-13-10-12-9-7(11)4-3-5-8(9)14-10/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNZNQJFYZKBNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC2=C(S1)C=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture (11.30 g, 0.05 mole) of 2-bromo-4-chlorobenzothiazole and 2,4-dichlorobenzothiazole and 94% sodium hydroxide (2.34 g, 0.055 mole) in n-propanol (100 c.c.) was heated under reflux for 1 hour. Water was added and the alcohol was distilled azeotropically together with water. The resulting oily substance was extracted with chloroform, and the chloroform layer was washed with water. The solvent was removed under reduced pressure to obtain 11.12 g of 2-n-propoxy-4-chlorobenzothiazole as a yellow viscous liquid. Yield 97.7%, purity 98.9%, b.p. 106°-108° C./0.12 mmHg.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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